molecular formula C11H23BrS B186534 11-Bromo-1-undecanethiol CAS No. 116129-34-1

11-Bromo-1-undecanethiol

Cat. No. B186534
M. Wt: 267.27 g/mol
InChI Key: IKVISLWYYHGTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Bromo-1-undecanethiol (BrUDT) is a bromo-terminated alkanethiol . It forms a self-assembled monolayer (SAM) on a variety of surfaces . It can modify the surface characteristics by forming a bond between the sulfur groups and surface atoms .


Synthesis Analysis

The synthesis of 11-Bromo-1-undecanethiol involves two steps. First, 11-bromo-1-undecene is converted to a thioacetate by reacting with AiBN and thioacetic acid .


Molecular Structure Analysis

The molecular formula of 11-Bromo-1-undecanethiol is Br(CH2)10CH2SH . It has a molecular weight of 267.27 . The SMILES string representation is SCCCCCCCCCCCBr .


Physical And Chemical Properties Analysis

11-Bromo-1-undecanethiol is a liquid with a refractive index of n20/D 1.501 . It has a density of 1.128 g/mL at 25 °C . It should be stored at a temperature of -20°C .

Scientific Research Applications

Electrochemical Applications

  • Electrochemical Behaviors of Modified Electrodes

    Research by Takehara & Takemura (1995) demonstrated the use of 11-mercapto-1-undecanol, a compound closely related to 11-Bromo-1-undecanethiol, in modifying gold disk electrodes. This study highlights the impact of terminal charges of monolayers on redox responses, indicating potential applications in modifying electrochemical reactions.

  • Stability on Platinum Electrodes

    Shimazu et al. (1994) investigated self-assembled monolayers of 11-ferrocenyl-1-undecanethiol on platinum, focusing on their packing state and stability. This study, as detailed in Shimazu, Sato, Yagi, & Uosaki (1994), is significant for applications where stable electrode surfaces are crucial.

Biosensor Development

  • Cholesterol Biosensor Development

    Solanki et al. (2007) explored the use of 11-amino-1-undecanethiol in fabricating biosensors. As mentioned in Solanki, Arya, Nishimura, Iwamoto, & Malhotra (2007), this research demonstrates the potential of 11-Bromo-1-undecanethiol derivatives in developing sensitive and reliable biosensors.

  • Neuro Biosensor for Parkinsonism-Associated Protein

    A study by Sonuç Karaboğa & Sezgintürk (2020) highlights the application of 11-amino-1-undecanethiol modified electrodes for detecting proteins associated with Parkinson's disease. This is detailed in Sonuç Karaboğa & Sezgintürk (2020), indicating the role of 11-Bromo-1-undecanethiol derivatives in advanced medical diagnostics.

Monolayer Studies

  • Monolayer Formation and Stability: Research conducted by Stettner & Winkler (2010) on the formation of self-assembled monolayers (SAMs) on gold using derivatives of 11-Bromo-1-undecanethiol, like undecanethiol, is critical for understanding surface chemistry and its applications in various fields. See Stettner & Winkler (2010) for more details.

Safety And Hazards

11-Bromo-1-undecanethiol is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It may also cause long-lasting harmful effects to aquatic life (Category 4) . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended .

Future Directions

11-Bromo-1-undecanethiol has potential applications in the biomedical field, particularly in the fabrication of in vivo sensors . It can also be used in the synthesis of gasotransmitters .

properties

IUPAC Name

11-bromoundecane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23BrS/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVISLWYYHGTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCS)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00614404
Record name 11-Bromoundecane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Bromo-1-undecanethiol

CAS RN

116129-34-1
Record name 11-Bromoundecane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-Bromo-1-undecanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

11-Bromo-1-undecanethiol was synthesized in two steps (see FIG. 11). First, 11-bromo-1-undecene (5.0 g) was converted to a thioacetate by reacting with AiBN (1.5 g) and thioacetic acid (10 mL) in toluene (50 mL). The reaction was run under Ar and refluxed for 2 h. The solution was washed with excess water and the toluene removed by rotary evaporation. The thioacetate was converted into a thiol by exposing the 11-bromo-1-undecanethioacetate to dry HCl. Acetyl chloride (6 mL) was added dropwise to dry methanol in an ice bath under Ar. The solution was allowed to warm to room temperature and the reaction progressed for approximately 6 h. Methylene chloride and water were added and the methylene chloride layer was washed several times with water. The solvent was removed by rotary evaporation.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-Bromo-1-undecanethiol
Reactant of Route 2
11-Bromo-1-undecanethiol
Reactant of Route 3
Reactant of Route 3
11-Bromo-1-undecanethiol
Reactant of Route 4
11-Bromo-1-undecanethiol
Reactant of Route 5
11-Bromo-1-undecanethiol
Reactant of Route 6
11-Bromo-1-undecanethiol

Citations

For This Compound
47
Citations
G Stratis, J Zesch, H Pan, L Webb, M Raizen - Bulletin of the American Physical …, 2020 - APS
… More specifically, we used a self-assembled monolayer of 11-bromo-1-undecanethiol on gold-coated silicon exposed to 30 eV electron beam. After each electron beam exposure, we …
Number of citations: 0 meetings.aps.org
G Stratis, JD Zesch, HS Pan, LJ Webb… - The Journal of Chemical …, 2021 - pubs.aip.org
… helium atoms in the 3 S 1 state to characterize the damage caused by a low-energy electron beam ∼30 eV on an organic self-assembled monolayer of 11-bromo-1-undecanethiol on a …
Number of citations: 8 pubs.aip.org
X Liu, J He, S Zhang, XM Wang… - Journal of tissue …, 2013 - Wiley Online Library
This study investigated how human adipose stem cells (hASCs) could be influenced by surface chemistry. Self‐assembled monolayers of alkanethiolates on gold were introduced as a …
Number of citations: 43 onlinelibrary.wiley.com
AR Rothrock, RL Donkers… - Journal of the American …, 2005 - ACS Publications
… Synthetic procedure for 11-bromo-1-undecanethiol and representative 1 H NMR spectra for amine-functionalized gold nanoparticles. This material is available free of charge via the …
Number of citations: 151 pubs.acs.org
H Ismaili, A Alizadeh, KE Snell… - Canadian Journal of …, 2009 - cdnsciencepub.com
… 290 mg (1.54 mmol) of 11-bromo-1-undecanethiol was added to the solution and stirred for 2 days … The required 11-bromo-1-undecanethiol was synthesized by the reported method. 11-…
Number of citations: 12 cdnsciencepub.com
S Patra, A Samanta - The Journal of Physical Chemistry C, 2014 - ACS Publications
… 1-Methylimidazole and 11-bromo-1-undecanethiol used for synthesis of 1-(1-undecanethiol)-3-methyl imidazolium bromide (SMIMBr) were also obtained from Sigma-Aldrich. Potassium …
Number of citations: 27 pubs.acs.org
WA Fies, JW Dugger, JE Dick, LM Wilder… - Langmuir, 2019 - ACS Publications
Self-assembled monolayers (SAMs) of alkyl thiols are frequently used to chemically functionalize gold surfaces for applications throughout materials chemistry, electrochemistry, and …
Number of citations: 18 pubs.acs.org
C Yan, R Yuan, WC Pfalzgraff… - Proceedings of the …, 2016 - National Acad Sciences
… step, instead of injecting 10 µL of 11-bromo-1-undecanethiol into 12.5 mL of ethanol, we used a 12.5 mL ethanol solution containing 5 µL of 11-bromo-1-undecanethiol and 5 µL of 1-…
Number of citations: 50 www.pnas.org
AF Raigoza, LJ Webb - Journal of the American Chemical Society, 2012 - ACS Publications
… A hydrogen-flame-annealed gold-on-mica substrate (Agilent Technologies) was immersed in an ethanol solution containing 0.25 mM 11-bromo-1-undecanethiol (BrUDT) and 0.75 mM 1…
Number of citations: 27 pubs.acs.org
G Zayed, J Teßar, A Göperich - my Family, my Wife and my Children, 2009 - academia.edu
… Protection of the thiol group of 11-bromo-1-undecanethiol The subsequently necessary protection of the free thiol is performed by reacting 11bomo-undecyl mercaptane with 2-…
Number of citations: 6 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.